8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one
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Overview
Description
8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include pyrazole derivatives, isoquinoline derivatives, and various alkylating agents. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound may be studied for its potential biological activity. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for various diseases, including neurological disorders and cardiovascular diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one include other isoquinoline derivatives, such as:
- 8-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
- 7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one
- 5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and isoquinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)22-15-7-14(12-8-19-20(4)9-12)13-5-6-18-17(21)16(13)11(15)3/h7-10H,5-6H2,1-4H3,(H,18,21) |
InChI Key |
GMLZADMUGMMTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1C(=O)NCC2)C3=CN(N=C3)C)OC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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